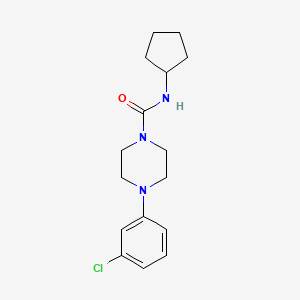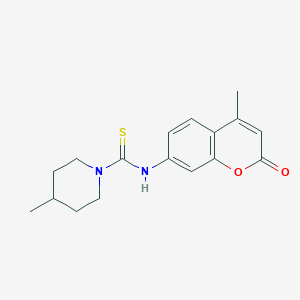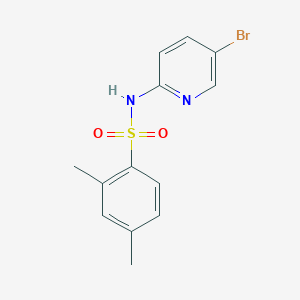
4-(3-chlorophenyl)-N-cyclopentyl-1-piperazinecarboxamide
Vue d'ensemble
Description
The compound is a derivative of chlorophenyl compounds, which are organic compounds containing a phenyl group substituted with a chlorine atom . These compounds are often used as intermediates in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one have been synthesized using a computational approach . The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using first principles . For example, the HOMO-LUMO gap of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one was found to be approximately 4 eV .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, there are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the static and dynamic polarizability of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one were found to be many-fold higher than that of urea .Applications De Recherche Scientifique
Neuromodulation and Neurotransmitter Regulation
4-(3-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide: (referred to as CP-CPZ) is structurally related to piperazine derivatives. It acts as a neuromodulator, influencing mood, cognition, and behavior. Its role extends to the regulation of neurotransmitter levels, particularly dopamine and norepinephrine. These effects contribute to feelings of euphoria and alertness. Researchers have explored its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
Antiallergic Properties
The structural modifications of quinazolone led to the synthesis of a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. These compounds exhibit antiallergic properties, making them relevant for allergic disease research .
Biofunctional Hybrid Molecules
CP-CPZ was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. The resulting biofunctional hybrid molecule was fully characterized using techniques such as 1H and 13C NMR, UV, and mass spectral data. This characterization is crucial for understanding its potential applications .
Medicinal Chemistry and Drug Design
Chlorine atoms play an important role in various natural products. Incorporating chlorine strategically into biologically active molecules can enhance their inherent biological activity. CP-CPZ’s structure includes a chlorine atom, which may contribute to its pharmacological effects. Additionally, the nitro group in CP-CPZ makes it a compelling target for further exploration and innovation in medicinal chemistry .
Antimicrobial Therapy
Nitro-containing compounds often exhibit antimicrobial properties. CP-CPZ’s nitrobenzamide moiety could be explored for its potential in antimicrobial therapy .
Cancer Research
Given the diverse pharmacological effects of nitro groups, CP-CPZ might also find applications in cancer treatment. Further investigation is warranted to explore its potential as an anticancer agent .
Mécanisme D'action
Target of Action
Similar compounds have been found to target protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta .
Mode of Action
It’s known that similar compounds interact with their targets by binding to them, which can lead to changes in the function of the target proteins .
Biochemical Pathways
Similar compounds have been found to influence the oxidative phosphorylation pathway .
Pharmacokinetics
Similar compounds have been found to have good absorption but low oral bioavailability due to an extensive hepatic first-pass effect . The main route of elimination was found to be biliary .
Result of Action
Similar compounds have been found to have antioxidant action .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-13-4-3-7-15(12-13)19-8-10-20(11-9-19)16(21)18-14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHPARSSWSIPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide](/img/structure/B4878863.png)

![diisopropyl 5-[(2-chloro-4-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4878871.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate](/img/structure/B4878875.png)
![3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4878898.png)

![9-(1,3-benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B4878919.png)
![1-[2-(2-isopropylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4878928.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-phenylacetamide](/img/structure/B4878931.png)

![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4878950.png)

![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B4878959.png)
![3-benzyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4878967.png)